C25-140

Vue d'ensemble

Description

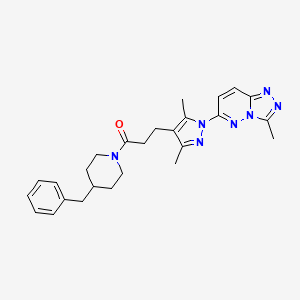

C25-140 is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a combination of pyrazole, triazole, and pyridazine rings, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C25-140 typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Triazole Ring:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group present in the compound, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxide derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Applications De Recherche Scientifique

Autoimmune Diseases

C25-140 has been extensively studied for its effects on autoimmune conditions such as rheumatoid arthritis and psoriasis. In preclinical models:

- Rheumatoid Arthritis : this compound demonstrated a dose-dependent reduction in disease severity and inflammation markers in murine models. It significantly improved clinical scores related to arthritis, indicating its potential as a therapeutic agent for managing rheumatoid arthritis .

- Psoriasis : In a psoriasis model induced by imiquimod, topical application of this compound reduced scaling and erythema, showcasing its efficacy in ameliorating skin inflammation associated with this condition .

Cancer Treatment

This compound's ability to inhibit TRAF6-mediated signaling pathways suggests potential applications in oncology. TRAF6 is implicated in tumor progression and metastasis; thus, inhibiting its activity could hinder cancer cell proliferation and survival . Studies indicate that this compound may reduce tumor growth in specific cancer models by modulating immune responses and inflammatory pathways that support tumorigenesis.

Neurodegenerative Diseases

Emerging research suggests that this compound may have applications in treating neurodegenerative diseases such as Parkinson's disease. By modulating inflammatory processes that contribute to neuronal damage, this compound could potentially provide neuroprotective effects .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

- ADME Studies : The compound shows stability in plasma with high protein binding (approximately 96.8%) and low toxicity profiles during preliminary assessments .

- Bioavailability : It has demonstrated good oral bioavailability in animal models, making it a suitable candidate for further drug development .

Table 1: Summary of Preclinical Findings on this compound

Mécanisme D'action

The mechanism of action of C25-140 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as CDK inhibitors.

Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.

1H-1,2,3-Triazolo[4,5-b]pyridine: Used in the synthesis of complex organic molecules.

Uniqueness

The uniqueness of C25-140 lies in its specific combination of pyrazole, triazole, and pyridazine rings, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Activité Biologique

C25-140 is a small-molecule inhibitor targeting the TRAF6 (TNF receptor-associated factor 6) E3 ligase, which plays a pivotal role in various inflammatory and immune signaling pathways. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis (RA) and psoriasis, as well as its implications in cancer therapy.

This compound selectively inhibits the interaction between TRAF6 and the ubiquitin-conjugating enzyme Ubc13, thereby disrupting the formation of K63-linked ubiquitin chains essential for NF-κB activation and subsequent inflammatory signaling. This inhibition leads to a reduction in NF-κB signaling, which is a hallmark of chronic inflammation and autoimmune responses .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively impedes TRAF6-Ubc13 interactions. For instance, co-immunoprecipitation experiments confirmed that treatment with this compound significantly reduced TRAF6-mediated ubiquitin chain formation without affecting other E3 ligases, indicating its selectivity . Additionally, NMR studies have shown that this compound binds directly to TRAF6, further validating its mechanism of action .

Autoimmune Diseases

Psoriasis Model : In a preclinical mouse model of psoriasis induced by imiquimod (IMQ), this compound was applied topically. The results showed a significant reduction in disease severity, as evidenced by lower cumulative scores for thickness, scaling, and erythema compared to control groups .

Rheumatoid Arthritis Model : Similarly, in collagen-induced arthritis (CIA) models, this compound treatment resulted in marked improvements in clinical scores and histological evaluations of joint inflammation and structural damage. The compound demonstrated dose-dependent efficacy at doses ranging from 10 to 14 mg/kg .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Study Type | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| In Vitro | TRAF6-Ubc13 Interaction | N/A | Inhibition of ubiquitin chain formation |

| In Vivo | Psoriasis (IMQ model) | ~1.5 | Significant reduction in cumulative disease scores |

| In Vivo | Rheumatoid Arthritis (CIA) | 10-14 | Amelioration of arthritic index and joint damage |

Case Studies and Research Findings

- TRAF6 Inhibition in Cancer Therapy : Research has indicated that this compound may also hold promise in cancer therapeutics by targeting the ubiquitin-proteasome system. It has been shown to inhibit NF-κB activation across various cancer models, suggesting a potential role in modulating tumor growth and immune evasion .

- Selectivity Profile : Studies have highlighted that while this compound primarily targets TRAF6, it exhibits some activity against cIAP1 (cellular inhibitor of apoptosis protein 1), indicating a need for further investigation into its selectivity profile for therapeutic applications .

- Potential Limitations : Despite its promising biological activity, some studies note that the potency of this compound may be limited compared to other inhibitors targeting similar pathways. Further optimization may be necessary to enhance its efficacy in clinical settings .

Propriétés

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVRXVHZGBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of C25-140 and how does it affect downstream signaling?

A1: this compound acts by specifically inhibiting the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). [] This interaction is crucial for TRAF6 to exert its E3 ligase activity and generate Lys63-linked ubiquitin chains. These chains are essential for activating the canonical NF-κB pathway, a key regulator of inflammation and immune responses. By disrupting the TRAF6-Ubc13 interaction, this compound effectively inhibits NF-κB activation and downstream pro-inflammatory signaling. []

Q2: What evidence supports the efficacy of this compound in preclinical models of autoimmune diseases?

A2: In preclinical studies, this compound demonstrated therapeutic potential in mouse models of psoriasis and rheumatoid arthritis. [] Treatment with this compound effectively ameliorated inflammation and improved disease outcomes in these models, suggesting its potential as a novel therapeutic strategy for autoimmune and inflammatory diseases. [] Additionally, research indicates that this compound protects against sepsis-induced myocardial injury by modulating the TRAF6/NF-κB pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.